molecular formula C9H11NO3S B2940335 1,2,3,4-Tetrahydroquinoline-7-sulfonic acid CAS No. 94411-91-3

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid

Cat. No.: B2940335
CAS No.: 94411-91-3
M. Wt: 213.25
InChI Key: VWQWATUHZIFCIR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid is an organic compound with the molecular formula C9H11NO3S. It is a derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The sulfonic acid group attached at the 7th position of the quinoline ring imparts unique chemical properties to this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as alpha-2A adrenergic receptor and phenylethanolamine N-methyltransferase, leading to various pharmacological effects . The compound’s sulfonic acid group enhances its solubility and reactivity, allowing it to participate in diverse biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQWATUHZIFCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)S(=O)(=O)O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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